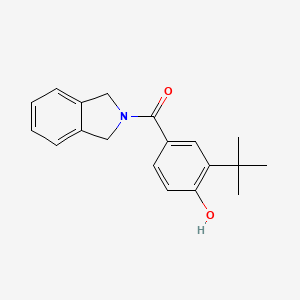
2-Tert-butyl-4-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone is an organic compound that features a tert-butyl group, a hydroxyphenyl group, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction is often catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent . The product is obtained in excellent yields, up to 96% .
Industrial Production Methods
While specific industrial production methods for (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced isoindolinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and photochromic materials.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the isoindolinone moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone scaffold and exhibit similar reactivity and applications.
tert-Butylphenol derivatives: Compounds with a tert-butyl group and a phenolic hydroxyl group, used in similar applications.
Uniqueness
(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl group and the isoindolinone moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)16-10-13(8-9-17(16)21)18(22)20-11-14-6-4-5-7-15(14)12-20/h4-10,21H,11-12H2,1-3H3 |
InChI Key |
AGHRSYDXIACWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)N2CC3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















